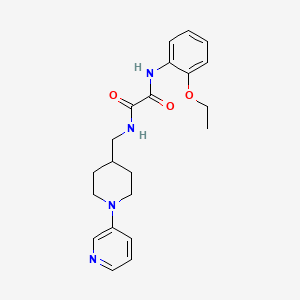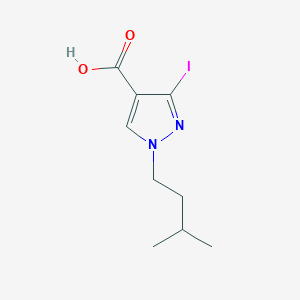
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as EPPOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPOM is a small molecule that belongs to the class of oxalamide compounds, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is thought to enhance the activity of GABA, leading to its therapeutic effects.
Biochemical and physiological effects:
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in anxiety and depression symptoms. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is also stable and can be easily synthesized in large quantities. However, one limitation of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is that its exact mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that starts with the reaction of 2-ethoxyaniline and 3-bromopyridine to form a key intermediate. This intermediate is then reacted with piperidine and formaldehyde to form the final product, N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and high yield, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-28-19-8-4-3-7-18(19)24-21(27)20(26)23-14-16-9-12-25(13-10-16)17-6-5-11-22-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHYYWSJDJNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)




![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)
![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)




![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)